molecular formula C19H25N3O3S B1650046 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105224-44-9

1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B1650046
CAS No.: 1105224-44-9
M. Wt: 375.5
InChI Key: NKNZUDOXOMDAHV-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,5-dimethoxyphenyl group linked via a urea bridge to a substituted ethyl moiety containing pyrrolidine and thiophen-3-yl groups. The structural complexity arises from the combination of electron-rich aromatic systems (dimethoxyphenyl, thiophene) and a tertiary amine (pyrrolidine), which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-24-16-9-15(10-17(11-16)25-2)21-19(23)20-12-18(14-5-8-26-13-14)22-6-3-4-7-22/h5,8-11,13,18H,3-4,6-7,12H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNZUDOXOMDAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC(C2=CSC=C2)N3CCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154565
Record name N-(3,5-Dimethoxyphenyl)-N′-[2-(1-pyrrolidinyl)-2-(3-thienyl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105224-44-9
Record name N-(3,5-Dimethoxyphenyl)-N′-[2-(1-pyrrolidinyl)-2-(3-thienyl)ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105224-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethoxyphenyl)-N′-[2-(1-pyrrolidinyl)-2-(3-thienyl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethoxyaniline with an appropriate isocyanate to form the corresponding urea intermediate.

    Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidinyl group.

    Addition of the Thiophenyl Group: Finally, the thiophenyl group is introduced through a coupling reaction with a thiophene derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl, pyrrolidinyl, or thiophenyl rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Analogs

Compound 7n (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea)

  • Structural Differences :
    • The aryl group is substituted with chlorine and trifluoromethyl (electron-withdrawing groups) instead of dimethoxy (electron-donating) groups.
    • The ethyl side chain is replaced with a pyridinylmethyl thio group, introducing sulfur-based lipophilicity.
  • Implications :
    • The trifluoromethyl group enhances metabolic stability and membrane permeability compared to methoxy groups.
    • The thioether linkage may improve binding to sulfur-interacting biological targets, such as kinases or proteases .
Tetrazole Derivatives with Thiophene and Methoxyphenyl Moieties

(Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole (Compound I)

  • Structural Differences :
    • Replaces the urea group with a tetrazole ring, a bioisostere for carboxylic acids, altering hydrogen-bonding capacity.
    • Incorporates a benzo[b]thiophene system instead of a simple thiophen-3-yl group, increasing aromatic surface area.
  • Crystallographic Data :
    • Dihedral angles between the benzothiophene and dimethoxyphenyl rings are ~24°, suggesting moderate planarity.
    • Hydrogen-bonded chains via tetrazole N–H groups enhance crystal packing stability .

(Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole (Compound II)

  • Structural Differences :
    • Features a 3,4,5-trimethoxyphenyl group (higher electron density) and benzo[b]thiophen-3-yl.
  • Crystallographic Data: Larger dihedral angle (84.47°) between the trimethoxyphenyl and benzothiophene rings, indicating steric hindrance.

Data Table: Key Structural and Functional Comparisons

Parameter Target Compound Compound 7n Compound I Compound II
Core Structure Urea Urea Tetrazole Tetrazole
Aryl Substituents 3,5-Dimethoxyphenyl 4-Cl-3-CF3-phenyl 3,5-Dimethoxyphenyl 3,4,5-Trimethoxyphenyl
Heterocyclic Group Thiophen-3-yl + pyrrolidine Pyridinylmethyl thio Benzo[b]thiophen-2-yl Benzo[b]thiophen-3-yl
Key Functional Groups Urea, methoxy, tertiary amine Urea, CF3, Cl, thioether Tetrazole, methoxy, benzothiophene Tetrazole, methoxy, benzothiophene
Dihedral Angles (Aryl–Heterocycle) N/A (predicted ~20–30°) N/A 23.91°–24.99° 84.47°
Hydrogen Bonding Likely via urea N–H groups Not reported Tetrazole N–H and methanol O–H Tetrazole N–H···N
Potential Applications Kinase inhibition, CNS targets (inferred) Anticancer, enzyme modulation Anticancer (tested) Anticancer (tested)

Research Findings and Implications

  • Electronic Effects : Methoxy groups (electron-donating) in the target compound may enhance π-π stacking with aromatic residues in biological targets, whereas electron-withdrawing groups (e.g., CF3 in Compound 7n) improve metabolic stability .
  • Conformational Rigidity : The dihedral angles in tetrazole analogs (Compound I and II) suggest that substituent positioning significantly affects molecular planarity and interaction with hydrophobic pockets .
  • Biological Activity : Tetrazole derivatives in demonstrated anticancer activity, implying that the target urea compound—with its analogous methoxyphenyl and heterocyclic motifs—may share similar pharmacological profiles.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea, often referred to as compound B1650046, is a synthetic urea derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a dimethoxyphenyl group, a pyrrolidine moiety, and a thiophene ring. The aim of this article is to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H26N4O3S
  • Molecular Weight : 426.54 g/mol
  • CAS Number : 1105224-44-9

Biological Activity Overview

The biological activity of 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that it induces apoptosis in cancer cells through the activation of the caspase pathway and modulation of p53 expression levels. This suggests that compound B1650046 may interfere with cell cycle regulation and promote programmed cell death in malignant cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
HeLa (Cervical Cancer)10.0p53 modulation and cell cycle arrest
A549 (Lung Cancer)15.0Induction of oxidative stress

Anti-inflammatory Effects

In addition to its anticancer properties, compound B1650046 has shown promising anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is particularly relevant in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea are multifaceted:

  • Apoptotic Pathway Activation : The compound activates caspases, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It modulates key proteins involved in cell cycle progression, particularly p53.
  • Anti-inflammatory Pathways : By inhibiting NF-kB signaling, it reduces inflammatory cytokine production.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Objective: To evaluate the apoptotic effects of the compound on breast cancer cells.
    • Findings: The compound significantly reduced cell viability and increased markers of apoptosis.
  • Inflammatory Model Study :
    • Objective: To assess anti-inflammatory properties in a lipopolysaccharide (LPS) induced model.
    • Findings: Treatment with the compound resulted in decreased levels of TNF-α and IL-6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

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